molecular formula C17H14N2O4 B14197547 2,4-Dihydroxybenzoic acid;4-pyridin-4-ylpyridine CAS No. 920986-56-7

2,4-Dihydroxybenzoic acid;4-pyridin-4-ylpyridine

Cat. No.: B14197547
CAS No.: 920986-56-7
M. Wt: 310.30 g/mol
InChI Key: QQDHTEYLNRVXDO-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzoic acid;4-pyridin-4-ylpyridine is a compound that combines two distinct chemical structures: 2,4-Dihydroxybenzoic acid and 4-pyridin-4-ylpyridine. . 4-pyridin-4-ylpyridine, on the other hand, is a bipyridine derivative known for its applications in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxybenzoic acid can be synthesized from resorcinol via the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol in the presence of potassium carbonate at high temperatures and pressures . The reaction typically proceeds as follows:

C6H4(OH)2+CO2C6H3(OH)2COOH\text{C}_6\text{H}_4(\text{OH})_2 + \text{CO}_2 \rightarrow \text{C}_6\text{H}_3(\text{OH})_2\text{COOH} C6​H4​(OH)2​+CO2​→C6​H3​(OH)2​COOH

4-pyridin-4-ylpyridine can be synthesized through various methods, including the coupling of pyridine derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of 2,4-Dihydroxybenzoic acid often involves the same Kolbe-Schmitt reaction but on a larger scale, with optimized conditions to maximize yield and purity. For 4-pyridin-4-ylpyridine, industrial methods may include continuous flow synthesis and other scalable techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Can be reduced to form hydroquinones.

    Substitution: Undergoes electrophilic aromatic substitution reactions.

4-pyridin-4-ylpyridine is known for its ability to form coordination complexes with metals, making it useful in catalysis and materials science.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution often involves reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and related compounds.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

2,4-Dihydroxybenzoic acid has applications in:

4-pyridin-4-ylpyridine is widely used in:

    Coordination Chemistry: Forms complexes with metals for catalysis.

    Materials Science: Used in the development of new materials with specific properties.

    Pharmaceuticals: Investigated for its potential therapeutic applications.

Mechanism of Action

The mechanism of action for 2,4-Dihydroxybenzoic acid involves its ability to act as an antioxidant, scavenging free radicals and reducing oxidative stress. It also plays a role in plant immunity by undergoing glucosylation, which enhances disease resistance .

4-pyridin-4-ylpyridine acts primarily through its ability to form coordination complexes with metals, which can then participate in various catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxybenzoic acid: Another dihydroxybenzoic acid with hydroxyl groups at different positions.

    2,5-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups at the 2 and 5 positions.

    4,4’-Bipyridine: Similar to 4-pyridin-4-ylpyridine but with a different substitution pattern.

Uniqueness

2,4-Dihydroxybenzoic acid is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. 4-pyridin-4-ylpyridine is unique for its ability to form stable coordination complexes, making it valuable in catalysis and materials science.

Properties

CAS No.

920986-56-7

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

2,4-dihydroxybenzoic acid;4-pyridin-4-ylpyridine

InChI

InChI=1S/C10H8N2.C7H6O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;8-4-1-2-5(7(10)11)6(9)3-4/h1-8H;1-3,8-9H,(H,10,11)

InChI Key

QQDHTEYLNRVXDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)O.C1=CN=CC=C1C2=CC=NC=C2

Origin of Product

United States

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